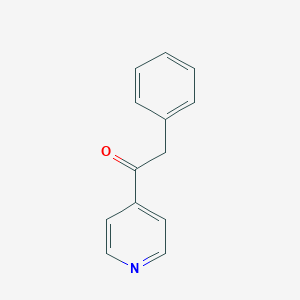

2-Phenyl-1-(pyridin-4-yl)ethanone

Description

BenchChem offers high-quality 2-Phenyl-1-(pyridin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-(pyridin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of 2-Phenyl-1-(pyridin-4-yl)ethanone Scaffolds

Executive Summary & Structural Pharmacology

2-Phenyl-1-(pyridin-4-yl)ethanone (also known as benzyl pyridin-4-yl ketone) represents a "privileged structure" in medicinal chemistry. It serves as the essential pharmacophore for a class of potent kinase inhibitors and antimicrobial agents. Its biological utility stems from its amphiphilic dual-ring system connected by a flexible ethanone linker.

Structural Pharmacophore Analysis

The molecule functions through two distinct binding domains:[1]

-

The Pyridine Nitrogen (H-Bond Acceptor): In the 4-position, the nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor for the backbone amide of amino acids in the hinge region of protein kinases (specifically Met109 in p38 MAPK).

-

The Phenyl Ring (Hydrophobic Domain): This moiety occupies hydrophobic pockets (Selectivity Pocket) adjacent to the ATP-binding site, providing affinity and selectivity.

-

The Ethanone Linker: Provides rotational freedom, allowing the two aromatic systems to adopt non-coplanar geometries required for induced-fit binding.

Critical SAR Distinction: Unlike its pyridin-2-yl isomer, the pyridin-4-yl analog does not form stable bidentate chelates with metal ions (Fe²⁺/Zn²⁺) involving the carbonyl oxygen, due to geometric constraints. This lack of chelation reduces non-specific metalloenzyme toxicity, making it a superior scaffold for kinase selectivity.

Primary Therapeutic Targets

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The most significant application of the 2-phenyl-1-(pyridin-4-yl)ethanone scaffold is as the precursor and core structural element of 4,5-diarylheterocycle inhibitors, such as SB 203580 .

-

Mechanism: The scaffold acts as an ATP-competitive inhibitor. The pyridine ring mimics the adenine ring of ATP.

-

Pathology: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-α, IL-1β). Inhibition is therapeutic for rheumatoid arthritis and septic shock.

-

Derivatization: The ethanone is typically cyclized to form imidazoles or pyrazoles, locking the aryl rings into the bioactive conformation.

CYP17A1 Inhibition (Prostate Cancer)

Derivatives of this scaffold function as CYP17A1 (17α-hydroxylase/17,20-lyase) inhibitors.

-

Mechanism: The pyridine nitrogen coordinates axially with the heme iron of the CYP450 enzyme, blocking substrate oxidation.

-

Therapeutic Goal: Reduction of androgen synthesis in castration-resistant prostate cancer (CRPC).

Antifungal & Antimicrobial Activity

While the ketone itself has moderate activity, its hydrazone and oxadiazole derivatives exhibit potent antifungal properties against Candida albicans and Aspergillus niger.

-

Mechanism: Disruption of ergosterol biosynthesis (via CYP51 inhibition, similar to azoles) and interference with biofilm formation.

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of Pyridin-4-yl ethanone derivatives (like SB 203580).

Caption: Schematic of the p38 MAPK pathway showing the intervention point where pyridin-4-yl scaffolds competitively inhibit ATP binding.

Experimental Protocols

Chemical Synthesis: Claisen Condensation Route

This protocol yields the core scaffold 2-Phenyl-1-(pyridin-4-yl)ethanone.

Reagents:

-

Methyl isonicotinate (1.0 eq)

-

Phenylacetic acid ethyl ester (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion, 1.5 eq)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250mL round-bottom flask under Nitrogen (N₂) atmosphere.

-

Base Activation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C.

-

Ester Addition: Dropwise add Phenylacetic acid ethyl ester (1.1 eq). Stir for 30 mins to generate the enolate.

-

Coupling: Dropwise add Methyl isonicotinate (1.0 eq) dissolved in THF.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Decarboxylation/Hydrolysis: The intermediate is a beta-keto ester. Quench with 6N HCl and reflux for 12 hours to induce hydrolysis and decarboxylation.

-

Workup: Neutralize with NaOH to pH 7-8. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Validation:

-

1H NMR (CDCl3): Expect singlet at ~4.3 ppm (CH2 linker), doublets at ~7.6 and 8.8 ppm (Pyridine AA'BB' system).

Biological Assay: p38 MAPK Inhibition (ADP-Glo™)

Objective: Determine IC50 of the synthesized derivative.

-

Enzyme Mix: Prepare 1x Kinase Buffer (50mM Tris pH 7.5, 10mM MgCl₂, 0.1mg/mL BSA). Dilute recombinant p38α MAPK (5 ng/well).

-

Substrate: Use p38 peptide substrate (e.g., EGFR peptide) at 0.2 µg/µL.

-

Compound: Serial dilute the pyridin-4-yl derivative in DMSO (Final DMSO < 1%).

-

Reaction:

-

Add 5µL Enzyme + 5µL Compound. Incubate 15 min at RT.

-

Add 5µL ATP/Substrate mix. Incubate 60 min at RT.

-

-

Detection: Add 15µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 30µL Kinase Detection Reagent (converts ADP to light).

-

Readout: Measure Luminescence. Lower signal = Higher Inhibition.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how structural modifications to the 2-Phenyl-1-(pyridin-4-yl)ethanone core affect biological potency.

| Structural Domain | Modification | Effect on Activity (p38 MAPK / CYP17) | Mechanistic Rationale |

| Pyridine Ring | 4-pyridyl (Parent) | High | Optimal geometry for H-bond with Met109 (hinge). |

| 2-pyridyl | Low (Kinase) / High (Chelation) | Steric clash in kinase pocket; promotes iron chelation (toxicity). | |

| 3-pyridyl | Moderate | Weaker H-bonding angle. | |

| Phenyl Ring | 4-Fluoro | Increased | Metabolic stability (blocks para-oxidation) + lipophilicity. |

| 4-Methoxy | Variable | Electron donation can alter pi-stacking; may improve solubility. | |

| Linker (C=O) | Reduction to CH-OH | Decreased | Loss of planarity and H-bond acceptor capability. |

| Cyclization (Imidazole) | Significantly Increased | Locks conformation (SB 203580); reduces entropic penalty of binding. |

Synthesis Workflow Visualization

Caption: Claisen condensation route involving enolate formation, coupling, and decarboxylation to yield the target ketone.

References

-

Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.

-

Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

-

Lozynskyi, A. V., et al. (2022).[2][3] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." ResearchGate.

-

BenchChem. (2025).[4] "1-[4-(4-Pyridinyl)phenyl]-ethanone Technical Data." BenchChem.[4]

-

Selleck Chemicals. (2025). "p38 MAPK Signaling Pathway and Inhibitors."[5] SelleckChem.

Sources

- 1. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Targeting of 2-Phenyl-1-(pyridin-4-yl)ethanone Analogs

Abstract

The 2-phenyl-1-(pyridin-4-yl)ethanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the most promising therapeutic targets for analogs derived from this core, with a primary focus on oncological and anti-inflammatory applications. We will explore the mechanistic basis for targeting critical cellular components such as tubulin and BRAF kinase in cancer, and the cyclooxygenase-2 (COX-2) enzyme in inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental protocols, and the causal reasoning behind strategic scientific choices in the early-stage discovery and validation process.

Chapter 1: The 2-Phenyl-1-(pyridin-4-yl)ethanone Core: A Scaffold of Therapeutic Promise

The 2-phenyl-1-(pyridin-4-yl)ethanone molecule, characterized by a phenyl group and a pyridin-4-yl group attached to an ethanone linker, provides a unique three-dimensional arrangement of aromatic and hydrogen-bonding moieties. This structural motif has proven to be highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The pyridine ring, in particular, can act as a hydrogen bond acceptor and engage in π-π stacking interactions, which are crucial for binding to a variety of biological targets. The diverse biological activities reported for pyridine derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore the therapeutic potential of this chemical class.[1]

Chapter 2: Oncological Applications: Targeting Key Drivers of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Analogs of 2-phenyl-1-(pyridin-4-yl)ethanone have emerged as a promising class of compounds with the potential to target fundamental processes in cancer cell proliferation and survival.

Tubulin Polymerization: A Classic Target with Modern Inhibitors

Mechanistic Rationale: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, as it leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] Several analogs bearing structural resemblance to the 2-phenyl-1-(pyridin-4-yl)ethanone core have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][5] This binding event physically obstructs the formation of microtubules, leading to a G2/M phase cell cycle arrest and the induction of the apoptotic cascade.[3]

Experimental Validation Workflow: The validation of a compound as a tubulin polymerization inhibitor follows a logical, multi-step process. It begins with a broad assessment of cytotoxicity and culminates in the confirmation of direct interaction with tubulin.

Caption: Workflow for the identification and validation of tubulin polymerization inhibitors.

Data Presentation: Antiproliferative Activity of Tubulin-Targeting Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 15 | (Mean) | 0.31 | [5] |

| Analog 16 | (Mean) | 0.47 | [5] |

| Compound 22 | COLO205 | 0.32 | [4] |

| Compound 22 | H460 | 0.89 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to directly measure the effect of a test compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, as tubulin heterodimers assemble into microtubules, is monitored spectrophotometrically.

-

Objective: To quantify the inhibitory effect of a 2-phenyl-1-(pyridin-4-yl)ethanone analog on tubulin polymerization.

-

Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.

-

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control (e.g., Nocodazole)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Preparation of Reagents:

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of the test compound, positive control, and vehicle control in the polymerization buffer.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions (or controls) to triplicate wells.

-

Add 90 µL of the cold tubulin solution to each well.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

-

Data Analysis:

-

Plot OD340 vs. time for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

-

Self-Validation: The inclusion of a known inhibitor (Nocodazole) and a vehicle control (DMSO) is critical. The positive control validates the assay's sensitivity to inhibition, while the vehicle control establishes the baseline polymerization rate. The absence of polymerization at 4°C (on ice) confirms the temperature-dependent nature of the process.

BRAF Kinase: Targeting a Key Oncogenic Driver

Mechanistic Rationale: The BRAF serine/threonine kinase is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival.[6] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and uncontrolled cell proliferation, and are found in a significant percentage of melanomas and other cancers.[6] Developing inhibitors that selectively target mutant BRAF is a cornerstone of targeted cancer therapy. Pyridine-containing scaffolds have been successfully incorporated into potent BRAF inhibitors, demonstrating the utility of this heterocycle in kinase inhibitor design.[6][7]

Caption: Simplified MAPK signaling pathway highlighting the role of mutant BRAF and its inhibition.

Experimental Protocol: Cell-Based Anticancer Screening (SRB Assay)

This protocol provides a robust method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

-

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the proliferation of cancer cells.

-

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density based on the measurement of cellular protein content. The dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the number of cells.[8][9]

-

Materials:

-

Human cancer cell lines (e.g., A375 melanoma for BRAF inhibitors)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound, positive control (e.g., Vemurafenib for BRAF), and vehicle control (DMSO)

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

-

-

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (representing 100% growth) and a "time zero" plate that is fixed immediately to represent the initial cell number.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the IC50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the log of the compound concentration.

-

-

Self-Validation: The "time zero" plate provides a baseline for cell number at the start of the experiment. The vehicle control establishes the maximum proliferation. A known clinical inhibitor (Vemurafenib) serves as a positive control, ensuring the cell line is responsive to the targeted inhibition and the assay is performing as expected.

Chapter 3: Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: Inflammation is a complex biological response, and at its core are enzymes that produce inflammatory mediators. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key drivers of pain and inflammation.[10][11] COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10] Pyridine-containing structures have been successfully incorporated into selective COX-2 inhibitors.[12][13]

Data Presentation: In Vitro COX-2 Inhibitory Activity

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyridazine 6b | 0.18 | 1.14 | 6.33 | [12] |

| Pyrimidine L1 | - | - | High selectivity reported | [9] |

| Pyrimidine L2 | - | - | High selectivity reported | [9] |

| Celecoxib (Control) | 0.35 | >10 | >28.57 | [12] |

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol describes a method to screen for inhibitors of COX-2 activity in a cell-free system.

-

Objective: To determine the IC50 value of a test compound for the inhibition of recombinant human COX-2.

-

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the PGG2, producing a highly fluorescent product that can be measured.[14] The rate of fluorescence increase is proportional to COX-2 activity.

-

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

Arachidonic acid (substrate)

-

Hemin (cofactor)

-

Test compound and vehicle control (DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, probe, cofactor, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.

-

Assay Setup:

-

To each well, add the COX Assay Buffer.

-

Add the test compound, positive control, or vehicle control.

-

Add the COX-2 enzyme and cofactor solution to all wells except the no-enzyme control.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 20 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

Self-Validation: Running the assay in parallel with a COX-1 enzyme preparation allows for the determination of the selectivity index (IC50 COX-1 / IC50 COX-2), a critical parameter for anti-inflammatory drug candidates. The inclusion of a known selective COX-2 inhibitor (Celecoxib) validates the assay's performance and provides a benchmark for the potency and selectivity of the test compounds.

Chapter 4: Conclusion and Future Directions

The 2-phenyl-1-(pyridin-4-yl)ethanone scaffold is a rich source of novel therapeutic candidates. The evidence presented in this guide highlights its potential in the development of potent and selective inhibitors for key targets in oncology and inflammation, namely tubulin, BRAF, and COX-2. The provided experimental workflows and protocols offer a validated framework for the identification, characterization, and advancement of lead compounds.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these analogs. Furthermore, promising lead compounds identified through the described in vitro assays must be subjected to further preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies in relevant animal models, to fully assess their therapeutic potential.

References

-

Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. (2024). PubMed. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

-

Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (n.d.). ResearchGate. [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents. (2025). Deranged Physiology. [Link]

-

Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. (2020). YouTube. [Link]

-

In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PMC - NIH. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

-

Preparation and antiinflammatory activity of 2- and 4-pyridones. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. [Link]

-

Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022). PubMed. [Link]

-

Inhibition of tubulin polymerization by select alkenyldiarylmethanes. (2008). PubMed - NIH. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. [Link]

-

BRAF inhibitors based on an imidazo[10][11]pyridin-2-one scaffold and a meta substituted middle ring. (n.d.). PubMed. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. [Link]

-

Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (n.d.). PubMed. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PMC - PubMed Central. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

-

Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025). PMC - PubMed Central. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

-

In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). MDPI. [Link]

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Phenyl-Pyridin-Ethanone Scaffold: A Privileged Motif in Drug Discovery and a Guide to Elucidating its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in compounds demonstrating significant biological activity. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The phenyl-pyridin-ethanone core, characterized by a pyridine ring linked to a phenyl-ethanone group, is one such scaffold of significant interest.[1] The pyridine nucleus is a well-established pharmacophore found in numerous pharmaceuticals, valued for its capacity to form hydrogen bonds and other key molecular interactions.[1][2] When combined with the phenyl-ethanone framework, the resulting structure serves as a versatile template for developing novel therapeutic agents targeting a diverse array of proteins, from enzymes crucial to viral replication to kinases involved in cancer progression.[1][3][4]

This guide provides an in-depth exploration of the known mechanisms of action for phenyl-pyridin-ethanone based compounds. More importantly, it serves as a practical, field-proven manual for researchers seeking to elucidate the precise mechanism of novel derivatives. We will move beyond theoretical descriptions to provide detailed experimental workflows, explaining not just what to do, but why each step is critical for building a robust, self-validating understanding of a compound's biological function.

Part 1: Known Mechanisms and Biological Targets of Phenyl-Pyridin-Ethanone Compounds

The inherent chemical properties of the phenyl-pyridin-ethanone scaffold allow for its derivatives to engage in a variety of molecular interactions, leading to a broad spectrum of biological activities.

Iron Chelation and Inhibition of Cyclin-Dependent Kinases (CDKs) in HIV-1 Transcription

A notable and well-elucidated mechanism of action for a subset of these compounds is the inhibition of HIV-1 transcription through iron chelation.[3] Specifically, novel phenyl-1-pyridin-2yl-ethanone (PPY)-based compounds have been shown to act as iron chelators. This activity initiates a cascade of downstream cellular events that ultimately suppress the transcription of the HIV-1 virus.[3]

The core mechanism involves the modulation of two key cyclin-dependent kinases, CDK2 and CDK9. The process is as follows:

-

Iron Chelation: The PPY-based compounds first reduce the availability of intracellular iron.[3]

-

NF-κB Pathway Modulation: This leads to an upregulation in the expression of IκB-α, an inhibitor of NF-κB. The increased IκB-α results in the accumulation of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would normally promote transcription.[3]

-

Inhibition of CDK2 and P-TEFb Complex: The chelation of iron directly inhibits the activity of CDK2. CDK2 is responsible for phosphorylating CDK9, a critical step for the formation of the high-molecular-weight positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK2, the compounds reduce the amount of CDK9/cyclin T1 available in the active P-TEFb complex.[3]

-

Suppression of HIV-1 Transcription: Since the HIV-1 Tat protein relies on recruiting the P-TEFb complex to the viral promoter to activate transcription, the disruption of this complex effectively halts viral gene expression.[3]

Broader Kinase Inhibition

The phenyl-pyridin-ethanone scaffold is a recurring motif in the design of kinase inhibitors.[4][5] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. The ability of the pyridinone moiety to serve as both a hydrogen bond donor and acceptor makes it particularly effective at interacting with the hinge region of kinase active sites.[4][5]

For example, derivatives of pyridothienopyrimidinone, which contains a related structural core, have demonstrated potent inhibitory activity against Pim-1 kinase, a proto-oncogene implicated in various cancers.[6] The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the phenyl ring significantly influence their inhibitory potency.[6] This highlights the tunability of the scaffold for achieving specificity and high affinity against various kinase targets.

Other Noteworthy Mechanisms

The versatility of the scaffold is further demonstrated by its application in targeting other distinct enzyme classes:

-

Telomerase Inhibition: Certain 5-phenyl-N-piperidine ethanone derivatives have been synthesized as potential telomerase inhibitors, showing antiproliferative activity against several cancer cell lines.[7] Telomerase is an enzyme crucial for maintaining telomere length and is a key target in oncology.

-

MCR-1 Inhibition: In the fight against antibiotic resistance, 1-phenyl-2-(phenylamino) ethanone derivatives were identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic.[8][9] These compounds were shown to bind to the MCR-1 active site, inhibiting its activity and restoring the efficacy of colistin.[8]

Part 2: A Practical Guide to Elucidating Mechanism of Action

For a novel phenyl-pyridin-ethanone compound with observed biological activity (e.g., cytotoxicity in a cancer cell line), a systematic, multi-pronged approach is required to move from a phenotypic observation to a validated molecular mechanism. This workflow is designed to build a self-validating case for the compound's mechanism of action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 3. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel 5-phenyl-N-piperidine ethanone containing 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed experimental protocol for 2-Phenyl-1-(pyridin-4-yl)ethanone synthesis

Abstract & Strategic Overview

2-Phenyl-1-(pyridin-4-yl)ethanone (CAS: 1620-53-7) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for p38 MAP kinase inhibitors, substituted imidazoles, and various anti-inflammatory agents.

While theoretically accessible via a direct Grignard addition to 4-cyanopyridine, this route is fraught with chemoselectivity issues due to the electron-deficient nature of the pyridine ring, which invites nucleophilic attack (ring alkylation) alongside the desired nitrile addition.

This Application Note details two protocols:

-

Protocol A (The "Gold Standard"): Claisen Condensation followed by Decarboxylation. This is the recommended route for high purity and scalability, avoiding ring-alkylation byproducts.

-

Protocol B (Rapid Access): Grignard Addition. A faster, direct route that requires strict temperature control to mitigate side reactions.

Reaction Scheme Overview

Figure 1: Synthetic pathways. Protocol A (Solid line) is thermodynamically controlled and preferred. Protocol B (Dashed line) is kinetically controlled.

Protocol A: Claisen Condensation (Recommended)

Rationale: This route utilizes the acidity of the

Reagents & Equipment

-

Reagents: Ethyl isonicotinate (1.0 eq), Ethyl phenylacetate (1.1 eq), Sodium Ethoxide (NaOEt) (1.2 eq, 21% wt in EtOH) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion), Toluene (anhydrous), Glacial Acetic Acid, Conc. H2SO4.

-

Equipment: 3-neck round bottom flask, reflux condenser, N2 line, addition funnel.

Step-by-Step Methodology

| Step | Operation | Critical Parameter / Observation |

| 1 | Enolate Formation | Suspend NaH (1.2 eq) in anhydrous Toluene under N2. Add Ethyl Phenylacetate (1.1 eq) dropwise at 0°C. Stir for 30 min until H2 evolution ceases. |

| 2 | Condensation | Add Ethyl Isonicotinate (1.0 eq) dropwise to the enolate mixture. Heat to reflux (110°C) for 4–6 hours. |

| 3 | Precipitation | The sodium salt of the |

| 4 | Quench | Carefully add water to dissolve the salt. Separate the aqueous layer (contains the product as a salt). Wash organic layer with water. Combine aqueous layers.[1] |

| 5 | Decarboxylation | Acidify the aqueous layer with conc. H2SO4/Acetic Acid (1:1 vol) until pH < 1. Heat to reflux for 3–4 hours. CO2 evolution will be observed. |

| 6 | Isolation | Cool to RT. Basify with NaOH (20% aq) to pH 9–10. The product will precipitate or oil out. Extract with Ethyl Acetate (3x). |

Protocol B: Grignard Addition (Alternative)

Rationale: Direct addition of benzylmagnesium chloride to the nitrile group of 4-cyanopyridine. Warning: The pyridine ring is electron-deficient. At higher temperatures, Grignard reagents may attack the C2/C6 positions of the ring (nucleophilic aromatic substitution/addition) rather than the nitrile, leading to complex mixtures.

Reagents & Equipment

-

Reagents: 4-Cyanopyridine (1.0 eq), Benzylmagnesium chloride (1.1 eq, 2.0M in THF), Anhydrous THF.

-

Equipment: Flame-dried glassware, inert atmosphere (Ar/N2), dry ice/acetone bath.

Step-by-Step Methodology

-

Setup: Charge a flame-dried flask with 4-Cyanopyridine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool the solution to -78°C (Dry ice/acetone).

-

Expert Note: Low temperature is non-negotiable to favor Nitrile-addition over Ring-addition.

-

-

Addition: Add Benzylmagnesium chloride (1.1 eq) dropwise over 30 minutes via syringe pump or addition funnel. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. The solution usually turns deep red/brown (formation of the magnesium imine salt).

-

Hydrolysis (Critical): Quench by pouring the cold reaction mixture into 2M HCl (excess). Stir vigorously for 1 hour at RT.

-

Workup: Wash the acidic aqueous layer with Diethyl Ether (removes toluene byproduct from Grignard coupling). Basify the aqueous layer to pH 10 with NaOH. Extract with DCM.[6]

Purification & Characterization Strategy

Since the product contains a basic pyridine nitrogen, Acid-Base Extraction is the most efficient self-validating purification method.

Purification Workflow

Figure 2: Acid-Base purification logic utilizing the pyridine nitrogen.

Analytical Data (Expected)

-

Appearance: Yellow to off-white solid (Note:

-pyridyl ketones are prone to enolization, which can impart color). -

1H NMR (400 MHz, CDCl3):

- 8.80 (d, 2H, Py-H2,H6) - Characteristic deshielded doublet.

- 7.75 (d, 2H, Py-H3,H5).

- 7.20–7.40 (m, 5H, Ph-H).

- 4.25 (s, 2H, CH2). Note: If enol form is present, this singlet may diminish, and an OH peak/vinyl proton may appear.

-

MS (ESI): [M+H]+ = 198.1.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol B) | Ring Alkylation | Switch to Protocol A. If sticking to B, lower temp to -78°C and use non-polar co-solvent (Toluene) to reduce ionic character of Grignard. |

| Product is Oil | Impurities / Enolization | Triturate with cold Hexane/Ether. Recrystallize from Ethanol/Water. |

| Incomplete Decarboxylation (Protocol A) | pH too high / Temp too low | Ensure pH < 1 during hydrolysis and maintain vigorous reflux until gas evolution stops. |

References

-

Davies, I. W., et al. (2000). "A Practical Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." Journal of Organic Chemistry, 65(25), 8415–8420. Link (Demonstrates the ester condensation methodology on similar pyridine substrates).

-

Song, W. W., et al. (2018). "Theoretical Investigations on the Mechanisms for the Reactions of... 3-cyanopyridine with benzylmagnesium chloride." Acta Chimica Sinica, 76(10), 793-801. Link (Provides mechanistic insight into the competition between nitrile addition and ring addition in cyanopyridines).

-

Council of Scientific and Industrial Research. (2008). "Process for conversion of cyanopyridines to nicotinamides."[1] US Patent 7,345,176.[1] Link (Background on cyanopyridine reactivity).

-

Zambon Group S.p.A. "Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." European Patent Application EP2551265A1. Link (Detailed industrial protocol for Protocol A type synthesis).

Sources

- 1. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 5. JPS62501709A - Anthelmintic drug pyridinyl acylhydrazone, its use and composition - Google Patents [patents.google.com]

- 6. connectjournals.com [connectjournals.com]

2-Phenyl-1-(pyridin-4-yl)ethanone as a building block for novel heterocycles

Application Note: 2-Phenyl-1-(pyridin-4-yl)ethanone as a Scaffold for Novel Heterocycles

Executive Summary: The "Privileged" Scaffold

2-Phenyl-1-(pyridin-4-yl)ethanone (also known as benzyl 4-pyridyl ketone) represents a "privileged structure" in medicinal chemistry.[1] Its value lies in its ability to serve as a divergent precursor for three distinct classes of bioactive heterocycles: 2,4,5-trisubstituted imidazoles (p38 MAP kinase inhibitors), pyrazoles , and thiazoles .[1]

This guide moves beyond basic synthesis, providing optimized protocols for transforming this specific building block into high-value libraries. We focus on overcoming the unique challenges posed by the basic pyridine nitrogen and the acidic methylene bridge.[1]

Chemical Profile & Reactivity Analysis

The molecule features two competing reactive centers that dictate synthetic strategy:[1]

-

The Methylene Bridge (

-Carbon): Highly acidic ( -

The Pyridine Nitrogen: A basic site that can interfere with Lewis acid catalysts or undergo unwanted quaternization if alkylating agents are not carefully controlled.[1]

Reactivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways. The Red arrow indicates the high-value route for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of p38 Kinase Inhibitor Analogs (The Imidazole Route)

Target: 4-(4-Fluorophenyl)-2-phenyl-5-(pyridin-4-yl)-1H-imidazole (SB 203580 Analog).[1]

Mechanism: This protocol utilizes a "One-Pot" multicomponent reaction via an

Step 1:

-

Dissolve: 10 mmol of 2-phenyl-1-(pyridin-4-yl)ethanone in 30 mL of 33% HBr in acetic acid.

-

Add: Add

(10 mmol) dropwise at 0°C. -

Reaction: Allow to warm to RT and stir for 2 hours. The solution will turn from red-orange to pale yellow as bromine is consumed.[1]

-

Workup: Pour into ice water. Neutralize carefully with solid

to pH 7-8. Extract with EtOAc (

Step 2: Multicomponent Cyclization

-

Reagents: Combine the crude

-bromo ketone (5 mmol), benzaldehyde (5 mmol), ammonium acetate (25 mmol, 5 equiv), and glacial acetic acid (10 mL) in a round-bottom flask. -

Reflux: Heat the mixture at reflux (118°C) for 4–6 hours.

-

Note: The excess ammonium acetate acts as both the nitrogen source and the buffer.[1]

-

-

Monitoring: Monitor via TLC (DCM/MeOH 95:5). Look for a fluorescent spot under UV (254 nm).

-

Isolation: Cool to RT. Pour into crushed ice. Neutralize with ammonium hydroxide until pH 10. The imidazole often precipitates as a solid.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-5% MeOH in DCM).[1]

Data Validation Table: Imidazole Synthesis

| Parameter | Value/Observation | Notes |

|---|---|---|

| Appearance | Pale yellow to off-white solid | Darkening indicates oxidation; recrystallize immediately. |

| Yield | 65 - 78% | Lower yields if aldehyde is sterically hindered.[1] |

| 1H NMR Key Signal |

Protocol B: The Chalcone Divergence (Pyrazoles)

Target: 3-Phenyl-4-(pyridin-4-yl)-5-aryl-1H-pyrazole.[1] Application: Anti-inflammatory and anti-microbial screening.

Step 1: Claisen-Schmidt Condensation [1][4]

-

Mix: Dissolve 2-phenyl-1-(pyridin-4-yl)ethanone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalyze: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

-

Critical: Do not use stronger bases or higher temps initially to avoid polymerizing the pyridine ring.

-

-

Precipitate: Stir at RT for 12 hours. The chalcone usually precipitates as a yellow solid.[1]

-

Filter: Collect solid, wash with cold water and cold ethanol.

Step 2: Pyrazole Cyclization

-

React: Suspend the chalcone (5 mmol) in Ethanol (15 mL). Add Hydrazine Hydrate (15 mmol).

-

Reflux: Heat to reflux for 6 hours.

-

Workup: Evaporate solvent. The residue is often an oil.[1] Triturate with diethyl ether to induce crystallization.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Pyridine N-Oxidation

-

Symptom: During oxidative steps (like bromination), the pyridine nitrogen may oxidize to the N-oxide (polar spot on baseline of TLC).[1]

-

Solution: Perform bromination in anhydrous conditions using

in EtOAc/CHCl3 (Reflux) instead of

Issue 2: Solubility of the Ethanone

-

Observation: The starting material has poor solubility in non-polar solvents (Hexane, Toluene).[1]

-

Fix: Use dipolar aprotic solvents (DMF, DMSO) for nucleophilic substitutions, or chlorinated solvents (DCM, Chloroform) for condensations.[1]

Issue 3: Regioselectivity in Alkylations

-

Risk: When alkylating the imidazole product (e.g., to make N-methyl p38 inhibitors), competition exists between the

and -

Control: Use steric bulk on the phenyl ring to direct alkylation to the distal nitrogen.

References

-

Adib, M., et al. (2009).[1][5][6] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett, 2009(20), 3263-3266.[1]

-

Bellina, F., Cauteruccio, S., & Rossi, R. (2007).[1] "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." Journal of Organic Chemistry, 72(22), 8543-8546.[1]

-

Gallagher, T. F., et al. (1997).[1] "Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles: Inhibition of p38 Kinase."[1] Bioorganic & Medicinal Chemistry, 5(1), 49-64.[1] (Foundational work on SB 203580).

-

Rafi, S., et al. (2015).[1][7] "Short & Expedient Synthesis of Pyridine Containing Dihydrochalcone." Indian Journal of Heterocyclic Chemistry, 24, 461-464.[1]

Sources

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prezi.com [prezi.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

- 7. connectjournals.com [connectjournals.com]

Analytical methods for the quantification of 2-Phenyl-1-(pyridin-4-yl)ethanone

This Application Note is designed as a definitive technical guide for the quantification of 2-Phenyl-1-(pyridin-4-yl)ethanone (also known as Benzyl 4-pyridyl ketone).[1][2] It synthesizes first-principles chemical behavior with robust chromatographic strategies to address the specific challenges of analyzing pyridine-based ketones.

Executive Summary & Chemical Context

2-Phenyl-1-(pyridin-4-yl)ethanone is a critical pharmacophore and intermediate used in the synthesis of bioactive ligands and enzyme inhibitors (e.g., CYP17 inhibitors, kinase targets).[1][2][3] Accurate quantification is challenging due to two primary factors:

-

Basicity: The pyridine nitrogen (

) causes severe peak tailing on standard silica-based columns due to silanol interactions.[1][2] -

Isomerism: It is structurally isomeric with 1-Phenyl-2-(pyridin-4-yl)ethanone (Phenacylpyridine).[1][2] Chromatographic selectivity is required to distinguish the position of the carbonyl group.[2]

This guide provides two validated protocols:

-

Method A (HPLC-UV): A robust method for Process Control and Purity Analysis (Limit of Quantitation:

).[2] -

Method B (LC-MS/MS): A high-sensitivity method for Trace Impurity Profiling (Limit of Quantitation:

).[1][2]

Target Analyte Profile

| Property | Value | Notes |

| IUPAC Name | 2-Phenyl-1-(pyridin-4-yl)ethanone | Synonyms: Benzyl 4-pyridyl ketone |

| CAS Registry | 1017-24-9 | Verify specific isomer CAS before ordering standards |

| Molecular Weight | 197.23 g/mol | Monoisotopic Mass: 197.08 |

| ~5.2 (Pyridine N) | Protonated at pH < 5.2 | |

| LogP | ~2.3 | Moderately lipophilic |

| UV Max | 254 nm, 280 nm | Strong |

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate quantification path based on sample concentration and matrix complexity.

Figure 1: Analytical decision matrix selecting between HPLC-UV for bulk analysis and LC-MS/MS for trace quantification.

Method A: HPLC-UV (Process Control & Purity)

Rationale: This method uses an acidic phosphate buffer to fully protonate the pyridine nitrogen (

Chromatographic Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 End-capped,

mm, -

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

-

Prep: Dissolve

g

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Column Temp:

C. -

Detection: 254 nm (Primary), 280 nm (Secondary confirmation).[2]

-

Injection Volume: 10

L.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | Stop |

System Suitability Criteria (Mandatory)

Before running samples, ensure the system meets these USP/ICH requirements:

-

Tailing Factor (

): -

Theoretical Plates (

): -

Precision (RSD):

for 5 replicate injections of standard.

Method B: LC-MS/MS (Trace Analysis)

Rationale: For trace analysis (e.g., cleaning validation or genotoxic impurity screening), UV detection is insufficient.[2] We utilize Electrospray Ionization (ESI) in Positive mode.[2][4] The pyridine nitrogen provides excellent ionization efficiency (

Mass Spectrometry Parameters

-

Source: ESI Positive (

). -

Scan Mode: Multiple Reaction Monitoring (MRM).[2]

-

Precursor Ion:

198.1 ( -

Desolvation Temp:

C.

MRM Transitions

| Transition ( | Collision Energy (eV) | Assignment | Role |

| 198.1 | 20 | Loss of Phenyl ring ( | Quantifier |

| 198.1 | 25 | Pyridyl-carbonyl fragment | Qualifier |

| 198.1 | 35 | Pyridine ring | Qualifier |

LC Conditions (MS-Compatible)

-

Column: C18 or Phenyl-Hexyl,

mm, -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% B to 95% B over 5 mins).

Sample Preparation Protocols

Protocol 5.1: Reaction Mixture (Process Control)

-

Aliquot: Take 50

L of reaction mixture. -

Quench: Add 950

L of Methanol (quenches most reagents). -

Dilution: Dilute further with Mobile Phase A to reach target concentration (~50

g/mL).-

Note: Diluting with Mobile Phase A (acidic) prevents "solvent shock" and peak distortion.[2]

-

-

Filtration: Filter through 0.22

m PTFE or Nylon syringe filter.[1][2]

Protocol 5.2: Biological/Complex Matrix (Trace)[2]

-

Extraction: Mix 100

L sample with 300 -

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 rpm for 5 min.

-

Supernatant: Transfer supernatant to a clean vial.

-

Evaporation: Dry under

stream at -

Reconstitution: Reconstitute in 100

L of 10% ACN in Water (0.1% Formic Acid).

Mechanistic Insight: The "pH Switch" Effect

Understanding the behavior of the pyridine ring is vital for troubleshooting.[2]

Figure 2: Impact of Mobile Phase pH on Pyridine retention and peak shape.[1]

-

At pH 3.0 (Recommended): The pyridine is positively charged (

).[2] It is repelled by residual silanols ( -

At pH 7.0: The pyridine is neutral.[2] It can hydrogen bond with silanols, causing severe tailing.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interactions | Ensure Buffer pH is |

| Retention Time Shift | pH instability | Check buffer pH daily. Small changes near |

| Split Peaks | Solvent mismatch | Sample diluent is too strong (100% ACN). Dilute sample in Mobile Phase A. |

| Carryover | Adsorption to injector | Pyridines stick to steel.[1][2] Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[2] |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on pH control for basic compounds).

-

Center for Drug Evaluation and Research (CDER). (1994).[2] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1][2] Link

-

PubChem. (2024).[2] Compound Summary: 2-Phenyl-1-(pyridin-4-yl)ethanone.[1][2][5] National Library of Medicine.[2] Link[2]

-

International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Dolan, J. W. (2002).[2] The Role of pH in LC Separations. LCGC North America.[1][2] (Authoritative guide on pKa manipulation in HPLC).

Sources

Troubleshooting & Optimization

Purification of 2-Phenyl-1-(pyridin-4-yl)ethanone by column chromatography

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Phenyl-1-(pyridin-4-yl)ethanone by column chromatography. We address common questions and troubleshoot specific experimental issues, grounding our advice in established chromatographic principles and field-proven experience.

Introduction: The Challenge of Purifying Pyridinic Compounds

2-Phenyl-1-(pyridin-4-yl)ethanone is a ketone featuring both a phenyl ring and a basic pyridinyl moiety.[1] While seemingly straightforward, its purification via silica gel column chromatography presents a common and frustrating challenge: peak tailing . This phenomenon arises from the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction can lead to poor separation, low recovery, and broad, impure fractions.

This guide is designed to help you navigate this and other potential issues, ensuring you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions about setting up your purification experiment.

Q1: What is the most suitable stationary phase for purifying 2-Phenyl-1-(pyridin-4-yl)ethanone?

A: The choice of stationary phase is critical. While standard silica gel (60 Å, 230-400 mesh) is the most common choice in organic synthesis, its inherent acidity can be problematic for basic compounds like this one.[2]

-

Standard Silica Gel: This is your first option due to its versatility and cost-effectiveness.[3] However, you will almost certainly need to mitigate its acidity to get good results (see Q2).

-

Deactivated Silica Gel: You can "deactivate" silica gel to reduce the activity of the acidic silanol groups. This is often done by pre-treating the silica with a basic modifier mixed into the eluent or by using a commercially prepared, end-capped silica.

-

Alumina: Alumina is another polar stationary phase that can be used. It is available in neutral, acidic, or basic forms. For this compound, neutral or basic alumina would be a logical alternative to silica if peak tailing remains a severe issue even with mobile phase modifiers.[4]

Our Recommendation: Start with standard silica gel but be prepared to add a basic modifier to your mobile phase. This is often the most practical and effective approach.

Q2: How do I select the right mobile phase (eluent) and address peak tailing?

A: Mobile phase selection is a two-part process: achieving the correct polarity for elution and suppressing unwanted interactions with the stationary phase.

Step 1: Determine Polarity with Thin-Layer Chromatography (TLC) Before packing a column, always optimize your solvent system using TLC.[3] The goal is to find a solvent mixture that gives your desired product a retention factor (Rƒ) of approximately 0.25-0.35 .

-

Common Solvent Systems: For a compound of this polarity, start with a mixture of a non-polar solvent and a polar solvent. Good starting points are:

-

Hexanes/Ethyl Acetate

-

Dichloromethane/Methanol

-

Step 2: Suppress Peak Tailing with a Basic Modifier To prevent the pyridine nitrogen from sticking to the silica, add a small amount of a basic modifier to your chosen eluent system.[2]

-

Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these interactions.

-

Pyridine: A small amount of pyridine can also be used, though TEA is more common.

A well-chosen mobile phase will show distinct, well-separated spots on the TLC plate, with the product spot being compact and round, not streaked.

Q3: What is the best way to load my crude sample onto the column?

A: Proper sample loading is essential for a high-resolution separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.[5]

-

Wet Loading (Recommended for this compound): Dissolve your crude product in the minimum possible volume of the mobile phase you plan to use. If solubility is an issue, you can use a slightly stronger solvent (e.g., dichloromethane), but keep the volume to an absolute minimum. Carefully pipette this solution directly onto the top surface of the silica bed.[5]

-

Dry Loading: If your compound is not very soluble in the starting eluent, you can use dry loading. Dissolve the crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (or Celite) to the solution, and evaporate the solvent completely to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column. This technique prevents band broadening caused by using a strong dissolution solvent.

Q4: How should I pack my column and monitor the separation?

A: A well-packed column is homogeneous and free of cracks or air bubbles.

-

Slurry Packing: The most reliable method is slurry packing. Mix your silica gel with the initial, least polar eluent to form a milky slurry. Pour this slurry into your column and use gentle air pressure or a pump to pack it down, ensuring a flat, stable bed.[7]

-

Monitoring Fractions: As the solvent (eluent) flows through the column, collect the outflow in a series of numbered test tubes or flasks.[6] To determine which fractions contain your compound, spot a small amount from each fraction onto a TLC plate and develop it. Fractions containing the pure product (showing a single spot at the correct Rƒ) can then be combined.[8][9]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Problem 1: Poor Separation or Co-elution of Impurities

-

Q: My TLC showed good separation, but on the column, my product is mixing with an impurity. What went wrong?

-

A: The Cause: This issue often stems from using an eluent that is too polar, causing all compounds to travel too quickly through the column without sufficient interaction with the stationary phase.[10] Another common cause is poor column packing or overloading the column with too much crude material.

-

The Solution:

-

Reduce Eluent Polarity: Start the elution with a less polar solvent mixture than what you finalized with TLC. For example, if 7:3 Hexanes/EtOAc gave an Rƒ of 0.3, start the column with 9:1 or 8:2 Hexanes/EtOAc.

-

Use a Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the percentage of the polar solvent over time to elute your more polar product.[4] This provides the best resolution for complex mixtures.

-

Check Your Packing: Ensure the column was packed evenly without any air gaps. An improperly packed column leads to channeling, where the solvent and sample bypass the main stationary phase bed.

-

Load Less Material: Overloading the column is a common mistake. As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude sample.

-

-

Problem 2: Severe Peak Tailing and Streaking

-

Q: My product is smearing down the column in a wide band instead of moving as a tight circle. My collected fractions are all cross-contaminated. Why?

-

A: The Cause: This is the classic sign of strong, undesirable interactions between your basic pyridine compound and the acidic silica gel.[2] The molecules that adsorb strongly are retained longer, leading to a "tail" on the back end of the elution band.

-

The Solution: This problem is almost always solved by adding a basic modifier to your eluent.

-

Experimental Protocol: Prepare your mobile phase (e.g., 7:3 Hexanes/Ethyl Acetate) and add 0.5% triethylamine (TEA) by volume. Use this TEA-modified eluent to pack the column, load the sample, and run the entire separation. The TEA will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

-

-

Problem 3: The Compound is Not Eluting from the Column

-

Q: I've passed many column volumes of solvent through, and my product is still stuck at the top of the column. What should I do?

-

A: The Cause: This indicates your mobile phase is not polar enough to move the compound.[4] In rare cases, the compound might be decomposing or irreversibly binding to the silica, especially if the silica is highly acidic and the compound is sensitive.

-

The Solution:

-

Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 8:2 Hexanes/EtOAc, switch to 6:4, then 1:1, and so on. A common polar solvent to add for highly retained compounds is methanol.

-

Check for Decomposition: Spot the top of the silica gel on a TLC plate. If you see a streak at the baseline or multiple new spots, your compound may be unstable on silica.[4] In this case, switching to a different stationary phase like neutral alumina is recommended.

-

-

Problem 4: The Compound Elutes Too Quickly (in the Solvent Front)

-

Q: My product eluted immediately in the first few fractions, mixed with very non-polar impurities. How can I get it to stick more?

-

A: The Cause: Your mobile phase is far too polar. It is dissolving your compound so well that it has little to no interaction with the stationary phase and is simply washed straight through.[4]

-

The Solution: You must remake your mobile phase with a significantly higher proportion of the non-polar solvent. If you used 1:1 Hexanes/EtOAc, try starting with 9:1 Hexanes/EtOAc and re-test with TLC to find the optimal ratio that provides an Rƒ of ~0.3.

-

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Optimization

-

Prepare Sample: Dissolve a tiny amount of your crude product in a few drops of a volatile solvent (e.g., dichloromethane).

-

Spot the Plate: Use a capillary tube to carefully spot the solution onto the origin line of a TLC plate.[9]

-

Develop the Plate: Place the plate in a sealed chamber containing your test eluent (e.g., 8:2 Hexanes/EtOAc + 0.5% TEA). Ensure the solvent level is below the origin line.

-

Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

-

Calculate Rƒ: Measure the distance traveled by the spot and by the solvent front. Rƒ = (distance of spot) / (distance of solvent front).

-

Adjust and Repeat: Adjust the solvent ratio until your product has an Rƒ of 0.25-0.35 and is well-separated from impurities.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

| Solvent System (v/v) | Polarity | Typical Use Case |

| 9:1 Hexanes / Ethyl Acetate | Low | To elute non-polar impurities (e.g., starting materials like benzyl bromide). |

| 7:3 Hexanes / Ethyl Acetate | Medium | A good starting point for the target compound. |

| 1:1 Hexanes / Ethyl Acetate | Medium-High | If the compound is showing low Rƒ in less polar systems. |

| 95:5 Dichloromethane / Methanol | High | For eluting more polar impurities or if the product is strongly retained. |

| Note: Always add 0.1-1% triethylamine (TEA) to all solvent systems to prevent peak tailing. |

Part 4: Visualization of Workflows

Diagram 1: Standard Column Chromatography Workflow

Caption: Workflow for purification by column chromatography.

Diagram 2: Troubleshooting Decision Tree for Peak Tailing

Caption: Decision tree for diagnosing and solving peak tailing.

References

-

Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. [Link]

-

Rafi, S., et al. (2015). Short & Expedient Synthesis of Pyridine Containing Dihydrochalcone. Connect Journals. [Link]

-

MDPI. (2020). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]

-

Chemsrc. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0. [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Cerritos College. Organic Chemistry 211 Laboratory Identification of Analgesic Drugs. [Link]

-

Winthrop University, Department of Chemistry. TLC Analysis of Analgesics. [Link]

-

Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

-

Wikipedia. Column chromatography. [Link]

-

Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

-

SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]

-

Lead Sciences. 2-Phenyl-1-(pyridin-4-yl)ethanone. [Link]

-

Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

-

Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

-

HPLC Troubleshooting Guide. [Link]

-

AWS. CHEM 231. [Link]

-

Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

-

Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

-

Bio-Rad. (2025). What Is Column Chromatography? Principles and Protocols. [Link]

-

Googleapis.com. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). [Link]

-

PubChem. 2,2-Difluoro-1-[4-(pyridin-4-yl)phenyl]ethanone. [Link]

-

MDPI. (2021). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. (2013). CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

Sources

- 1. CAS 1620-55-9: 1-Phenyl-2-(4-pyridinyl)ethanone [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Column chromatography - Wikipedia [en.wikipedia.org]

- 4. Chromatography [chem.rochester.edu]

- 5. chemistryviews.org [chemistryviews.org]

- 6. orgsyn.org [orgsyn.org]

- 7. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]

- 8. cerritos.edu [cerritos.edu]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

Strategies to improve the yield of 2-Phenyl-1-(pyridin-4-yl)ethanone synthesis

The following Technical Support Guide is designed for organic chemists and process engineers encountering yield or purity issues with the synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone (also known as Benzyl 4-pyridyl ketone).

Ticket Status: OPEN Topic: Yield Optimization & Impurity Control Applicable For: Discovery Chemistry, Process Scale-up Senior Scientist Note: The synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone presents a classic "heterocyclic challenge." Unlike simple aromatic ketones, the basic nitrogen in the pyridine ring interferes with standard Lewis acid-catalyzed Friedel-Crafts acylations. Furthermore, nucleophilic attacks (like Grignard additions) often target the electron-deficient pyridine ring rather than the intended carbonyl/nitrile electrophile.

This guide outlines two high-probability strategies: the Claisen Condensation-Decarboxylation (Route A) for scalability, and the Weinreb Amide Coupling (Route B) for precision.

🔬 Route Selection & Decision Matrix

Before troubleshooting, confirm you are using the correct pathway for your scale and purity needs.

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and constraints.

🛠 Strategy A: The Claisen Condensation (Scale-Up Route)

This route involves the condensation of Ethyl isonicotinate and Ethyl phenylacetate , followed by hydrolysis and decarboxylation.

Core Protocol

-

Condensation: Ethyl isonicotinate + Ethyl phenylacetate + Base

-

Work-up: Acidic Hydrolysis

Decarboxylation

📉 Troubleshooting: Low Yield & Common Failures

Issue 1: "I recovered starting materials (No Reaction)."

-

Root Cause: The base was too weak or the equilibrium favored the starting esters.

-

Fix: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in dry THF or Toluene.

-

Why? The

-protons of ethyl phenylacetate (

Issue 2: "My product is a sticky oil containing the wrong ester."

-

Root Cause: Self-condensation of Ethyl Phenylacetate.

-

Mechanism: The phenylacetate enolate attacks another phenylacetate molecule instead of the isonicotinate.

-

Fix: Inverse Addition.

-

Mix Ethyl Isonicotinate (1.2 eq) and Base (1.5 eq) in solvent first.

-

Add Ethyl Phenylacetate (1.0 eq) slowly dropwise. This ensures the enolate forms in the presence of the electrophile (isonicotinate), minimizing self-attack.

-

Issue 3: "Yield loss during the acid reflux step."

-

Root Cause: Incomplete decarboxylation or pyridine protonation trapping the product in the aqueous phase.

-

Fix: The intermediate

-keto ester requires vigorous acidic hydrolysis (48% HBr or conc. HCl/AcOH) to decarboxylate. -

Critical pH Step: After decarboxylation, the pyridine ring is protonated (

). You must neutralize the aqueous layer to pH 8-9 to extract the free base ketone into organic solvent.

🧪 Strategy B: The Weinreb Amide (High Precision Route)

This route reacts N-methoxy-N-methylisonicotinamide with Benzylmagnesium chloride .

Core Protocol

-

Precursor: Isonicotinoyl chloride + N,O-Dimethylhydroxylamine

Weinreb Amide. -

Coupling: Weinreb Amide + BenzylMgCl

Target Ketone.

📉 Troubleshooting: Impurity Profiles

Issue 1: "I see a major impurity with M+ mass."

-

Root Cause: 1,2-Addition or 1,4-Addition to the pyridine ring.

-